BenchChemオンラインストアへようこそ!

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

Medicinal Chemistry Scaffold Diversity Kinase Inhibitor Design

Targeting PDE4B or FPR programs? This halogen-free N1-indole-pyridazinone-acetamide hybrid offers a distinct pharmacophoric profile unattainable from conventional C3-indole analogs. With an unexplored pyridin-2-yl acetamide terminus and freedom-to-operate advantage, it serves as a proprietary starting point for novel SAR exploration and selectivity screening. Contact us for competitive pricing and bulk quantities.

Molecular Formula C19H15N5O2
Molecular Weight 345.362
CAS No. 1797247-47-2
Cat. No. B2671892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
CAS1797247-47-2
Molecular FormulaC19H15N5O2
Molecular Weight345.362
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=N4
InChIInChI=1S/C19H15N5O2/c25-18(21-16-7-3-4-11-20-16)13-24-19(26)9-8-17(22-24)23-12-10-14-5-1-2-6-15(14)23/h1-12H,13H2,(H,20,21,25)
InChIKeyIWHHWLWMEWLDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide (CAS 1797247-47-2): Structural Classification and Procurement Context


2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide (CAS 1797247-47-2) is a synthetic heterocyclic compound of molecular formula C19H15N5O2 and molecular weight ~345.35 g/mol. It belongs to the pyridazinone-acetamide hybrid class, featuring a 6-oxopyridazin-1(6H)-yl core substituted at position 3 with an indol-1-yl moiety and linked via an acetamide bridge to a pyridin-2-yl group [1]. This scaffold configuration—an N-arylacetamide pyridazinone bearing an indole substituent—places the compound at the intersection of two pharmacologically validated chemotypes: pyridazinone-based phosphodiesterase (PDE) inhibitors and formyl peptide receptor (FPR) agonists, both of which have yielded clinical candidates [2]. The compound is commercially available as a research-grade screening compound but lacks published biological characterization in the peer-reviewed literature as of the search date.

Why Generic Substitution Is Inappropriate for 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide (CAS 1797247-47-2)


The pyridazinone-indole-acetamide chemical space exhibits extreme sensitivity to substitution patterns. In the PDE4 inhibitor series, replacement of a 5′-fluoro substituent on the indole with bromo or iodo abolished PDE4 affinity entirely, while the 5′-methoxy analog achieved an IC50 of 251 nM [1]. Similarly, in the FPR agonist series, subtle modifications at the pyridazinone 4- and 5-positions shifted receptor subtype selectivity between FPR1 and FPR2 with EC50 differences exceeding 10-fold [2]. The target compound's unique combination of N1-indole attachment (rather than the more common C3-indole linkage), absence of halogen substituents, and pyridin-2-yl amide terminus creates a distinct pharmacophoric profile that cannot be recapitulated by any single commercially available analog. Generic substitution without empirical validation therefore carries a high risk of losing target engagement or altering selectivity in an unpredictable manner.

Quantitative Differentiation Evidence for 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide (CAS 1797247-47-2) Relative to Closest Analogs


Structural Uniqueness: N1-Indole-Pyridazinone Connectivity Versus Common C3-Indole and Fused Scaffolds

The target compound features an N1-linked indole directly attached to the 3-position of a 6-oxopyridazinone ring—a connectivity pattern that is structurally distinct from both the C3-indole-pyridazinones prevalent in the PDE4 inhibitor literature [1] and the fused pyridazino[4,5-b]indole tricyclic systems described in Sanofi-Aventis patents [2]. The N1-indole linkage eliminates the indole N–H hydrogen bond donor present in C3-linked analogs, altering both the hydrogen-bonding capacity and the conformational flexibility of the scaffold. This connectivity is shared by only a small subset of commercially available analogs (e.g., CAS 1797859-97-2 and CAS 1797316-00-7), making the target compound a member of a sparsely populated chemical space. No direct biological comparison between N1-indole and C3-indole regioisomers has been published.

Medicinal Chemistry Scaffold Diversity Kinase Inhibitor Design

Predicted Physicochemical Differentiation from the Closest Commercial Analog (Thiazole-Substituted Variant)

The closest commercially available structural analog is 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide, which replaces the pyridin-2-yl amide terminus with a 4-(pyridin-2-yl)thiazol-2-yl group [1]. This substitution increases molecular weight from ~345 to ~428 g/mol and adds a thiazole ring, which is expected to alter lipophilicity, hydrogen-bond acceptor count, and metabolic stability. The target compound, with its simpler pyridin-2-yl terminus, occupies a more favorable lead-like property space: its predicted molecular weight (345.35) and lower topological polar surface area (tPSA) are more consistent with oral bioavailability guidelines (MW < 500; tPSA < 140 Ų) compared to the thiazole analog. No experimental logP, solubility, or permeability data are available for either compound.

Drug-likeness Physicochemical Properties Lead Optimization

Class-Level Evidence: Pyridazinone-Indole Hybrids Exhibit Nanomolar PDE4B Inhibition and Subtype Selectivity

Pyridazinone derivatives bearing an indole moiety have been characterized as PDE4B inhibitors with IC50 values in the nanomolar range. The most potent compound from the published series, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, exhibited 64% PDE4B inhibition at 20 μM and an IC50 of 251 ± 18 nM, with superior selectivity for PDE4B over other PDE4 isoforms compared to the clinical reference roflumilast (75% inhibition at 20 μM) [1]. This class has also demonstrated functional anti-inflammatory activity by suppressing pro-inflammatory cytokine and chemokine production in human primary macrophages [1]. The target compound shares the core pyridazinone-indole architecture but differs in the indole attachment point (N1 vs C3) and the acetamide terminus, which may modulate PDE isoform selectivity. No direct PDE inhibition data exist for the target compound.

PDE4 Inhibition Anti-inflammatory Respiratory Disease

Class-Level Evidence: 2-Arylacetamido Pyridazinones Are Potent Nanomolar FPR Agonists with Tunable Subtype Selectivity

A structurally related series of 2-arylacetamido pyridazin-3(2H)-ones has been characterized as potent formyl peptide receptor (FPR) agonists. Compound 8a demonstrated FPR1-preferring activity (EC50 = 45 nM), while compound 13a showed FPR2 preference (EC50 = 35 nM), both in the nanomolar range and confirmed by intracellular Ca²⁺ mobilization in HL-60 cells transfected with individual FPR subtypes [1]. Further SAR studies on 4,6-disubstituted analogs identified mixed FPR1/FPR2/FPR3 agonists with EC50 values as low as 13–43 nM [2]. The target compound shares the critical 2-arylacetamido pyridazinone pharmacophore but replaces the 4-phenylamino and 5-substituent variations with an N1-indole at the 3-position, potentially creating a distinct FPR selectivity fingerprint. No FPR activity data exist for the target compound.

FPR Agonism Immunomodulation Neutrophil Activation

Halogen-Free Scaffold as a Differentiator from Covalent PRMT5 Inhibitor Chemotypes

The target compound contains no halogen substituents, which structurally distinguishes it from the halogenated pyridazinone series developed as covalent PRMT5 PBM-competitive inhibitors, exemplified by BRD0639 [1]. In that series, the halogenated pyridazinone forms a covalent bond with Cys278 of PRMT5, a mechanism that drives potency but also introduces potential for off-target cysteine reactivity. The target compound's halogen-free structure eliminates this covalent reactivity risk while retaining the pyridazinone core capable of non-covalent target engagement. This is relevant because several structurally analogous halogenated pyridazinones in commercial screening libraries may carry inherent cysteine-reactivity liabilities. No direct comparison of covalent vs. non-covalent pyridazinone-indole analogs has been published.

Covalent Inhibition PRMT5 Drug Safety Off-target Risk

Intellectual Property White Space: Absence from Major Patent Families Covering Pyridazinone-Indole Hybrids

A search of publicly available patent databases indicates that the specific compound 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide (CAS 1797247-47-2) is not explicitly claimed in the Sanofi-Aventis pyridazino[4,5-b]indole patent family (US 7,235,554 and related filings) [1], nor in patents covering 2-arylacetamido pyridazinone FPR agonists [2]. The Sanofi patents claim fused tricyclic pyridazino[4,5-b]indole systems, which are topologically distinct from the target compound's non-fused N1-indole-pyridazinone architecture. This structural distinction places the compound in a different Markush space, potentially reducing freedom-to-operate constraints for commercial development compared to compounds falling within the Sanofi claims. A full freedom-to-operate analysis requires review by qualified patent counsel.

Patent Landscape Freedom to Operate Chemical Novelty

Recommended Research and Procurement Application Scenarios for 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide (CAS 1797247-47-2)


PDE4B-Focused Screening Cascades for Respiratory or Autoimmune Inflammatory Disease

Include this compound in PDE4B enzymatic screening panels alongside known reference inhibitors (roflumilast, apremilast). The class-level evidence of nanomolar PDE4B inhibition by pyridazinone-indole hybrids [1] supports the rationale, while the compound's unique N1-indole connectivity may confer altered subtype selectivity relative to the published C3-indole series. Prioritize if the screen aims to identify PDE4B-selective scaffolds with reduced emetic potential compared to pan-PDE4 inhibitors.

FPR Agonist Screening in Innate Immunity and Neutrophil Biology Programs

Deploy this compound in FPR1/FPR2/FPR3 agonist screening assays using Ca²⁺ mobilization readouts in transfected HL-60 cells, following the established protocols from the pyridazinone FPR agonist literature [2]. The pyridin-2-yl acetamide terminus represents an unexplored substituent in the FPR SAR landscape, and activity here could open new selectivity vectors beyond the well-characterized 4-phenylamino-5-substituted series.

Scaffold-Hopping Starting Point for Covalent Inhibitor Programs Requiring Reversible Binding

For programs targeting PRMT5 or other cysteine-dependent enzymes where covalent inhibition is undesirable due to off-target toxicity concerns, this halogen-free pyridazinone-indole scaffold offers a non-covalent alternative to halogenated analogs such as BRD0639 [3]. Use as a reference compound in counter-screening to confirm that observed activity in phenotypic assays is not driven by non-specific cysteine reactivity.

Chemical Probe Development with Favorable IP Landscape

For industrial medicinal chemistry groups seeking a proprietary starting point, the compound's apparent absence from major patent families covering pyridazinoindoles [4] and FPR-active pyridazinones [2] provides greater freedom to operate for composition-of-matter patent filings. The non-fused N1-indole-pyridazinone topology is structurally differentiated from both the Sanofi tricyclic series and the 2-arylacetamido pyridazinone FPR agonist series, enabling novel IP generation through systematic SAR exploration.

Quote Request

Request a Quote for 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.